

# Lsd1-IN-18: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: Lsd1-IN-18

Cat. No.: B12397507

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic pathway of **Lsd1-IN-18**, a potent and selective non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information is curated for researchers, scientists, and professionals in the field of drug development.

## Discovery of Lsd1-IN-18

**Lsd1-IN-18**, also identified as compound 7 in the primary literature, was discovered through a focused medicinal chemistry effort aimed at developing selective inhibitors of LSD1. The discovery strategy originated from a previously identified dual inhibitor of LSD1 and G9a methyltransferase, which featured a quinazoline scaffold. Through systematic chemical modifications of this quinazoline core, researchers were able to significantly enhance potency and selectivity for LSD1, leading to the identification of **Lsd1-IN-18** as a lead candidate.

This structure-activity relationship (SAR) study involved modifications at various positions of the quinazoline ring system to optimize interactions with the active site of the LSD1 enzyme. This optimization resulted in a non-covalent inhibitor with high affinity and selectivity.

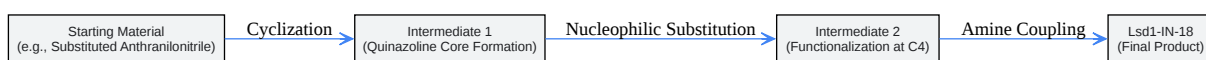
## Quantitative Data Summary

The following table summarizes the key quantitative data for **Lsd1-IN-18**, demonstrating its potency and activity in both biochemical and cellular assays.

Parameter	Value	Cell Line/Assay Condition
Ki	0.156 $\mu$ M	LSD1 enzymatic assay
KD	0.075 $\mu$ M	Binding affinity assay
IC50 (72h)	0.16 $\mu$ M	THP-1 leukemia cells
IC50 (72h)	0.21 $\mu$ M	MDA-MB-231 breast cancer cells

## Synthesis Pathway

While the detailed, step-by-step synthesis protocol for **Lsd1-IN-18** is contained within the primary research article, which is not publicly available in its entirety, the general synthetic approach for similar 2,4-diaminoquinazoline derivatives involves a multi-step process. A generalized synthetic scheme is presented below.



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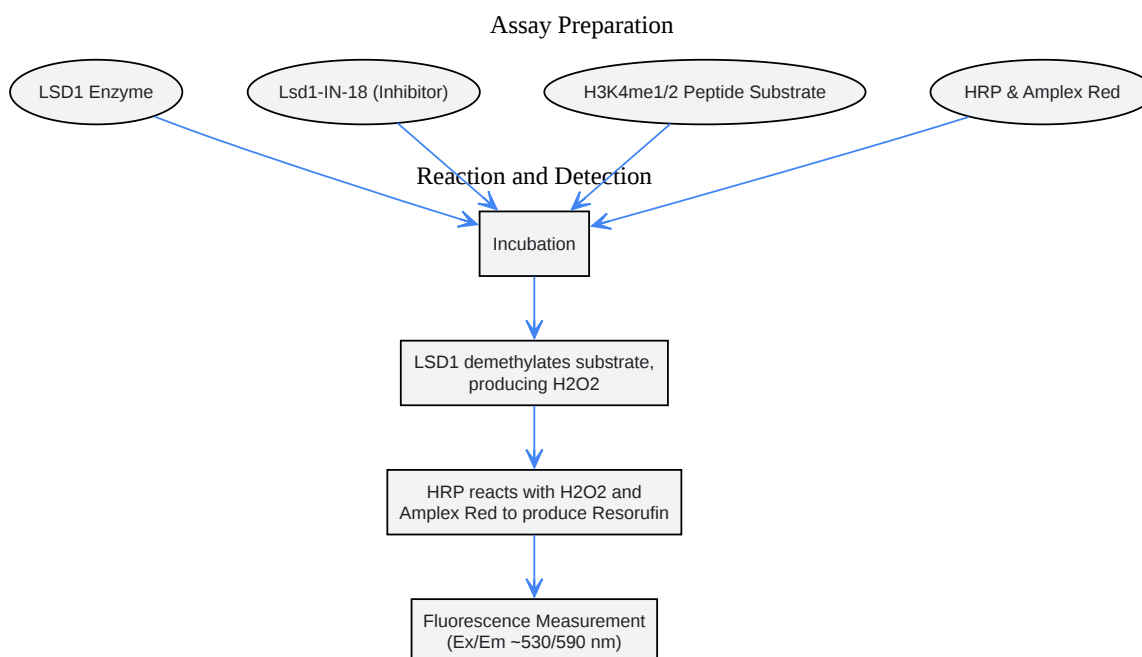
**Figure 1.** Generalized synthesis pathway for 2,4-diaminoquinazoline derivatives.

## Experimental Protocols

Detailed experimental protocols for the key assays are proprietary to the research that led to the discovery of **Lsd1-IN-18**. However, this guide provides an overview of the standard methodologies employed for the types of experiments cited.

### LSD1 Inhibition Assay (General Protocol)

The inhibitory activity of **Lsd1-IN-18** against LSD1 is typically determined using a biochemical assay. A common method is a horseradish peroxidase (HRP)-coupled assay.

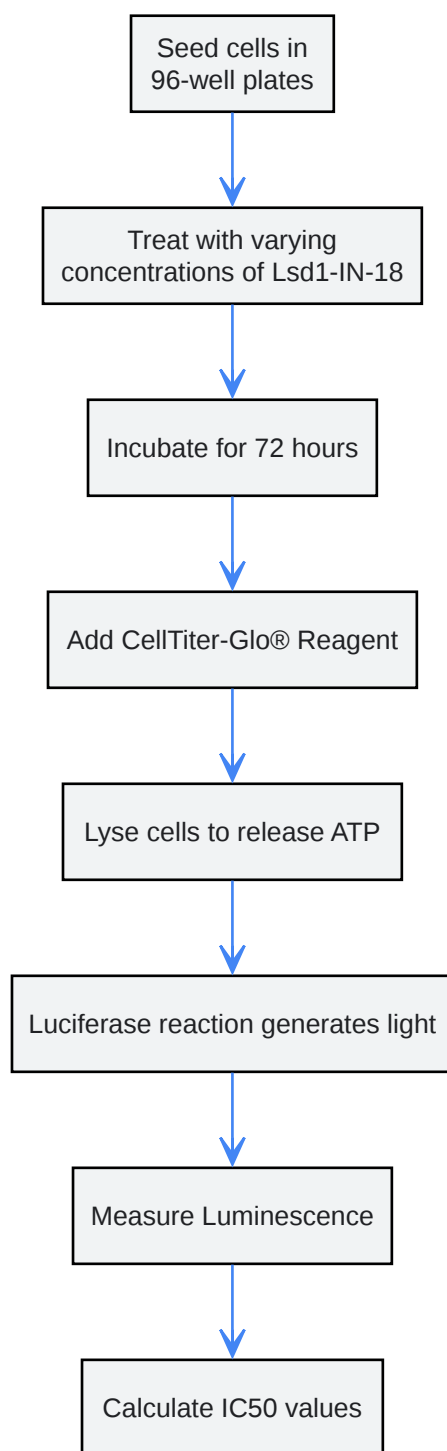


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**Figure 2.** Workflow for a typical LSD1 inhibition assay.

## Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative activity of **Lsd1-IN-18** in cancer cell lines such as THP-1 and MDA-MB-231 is commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

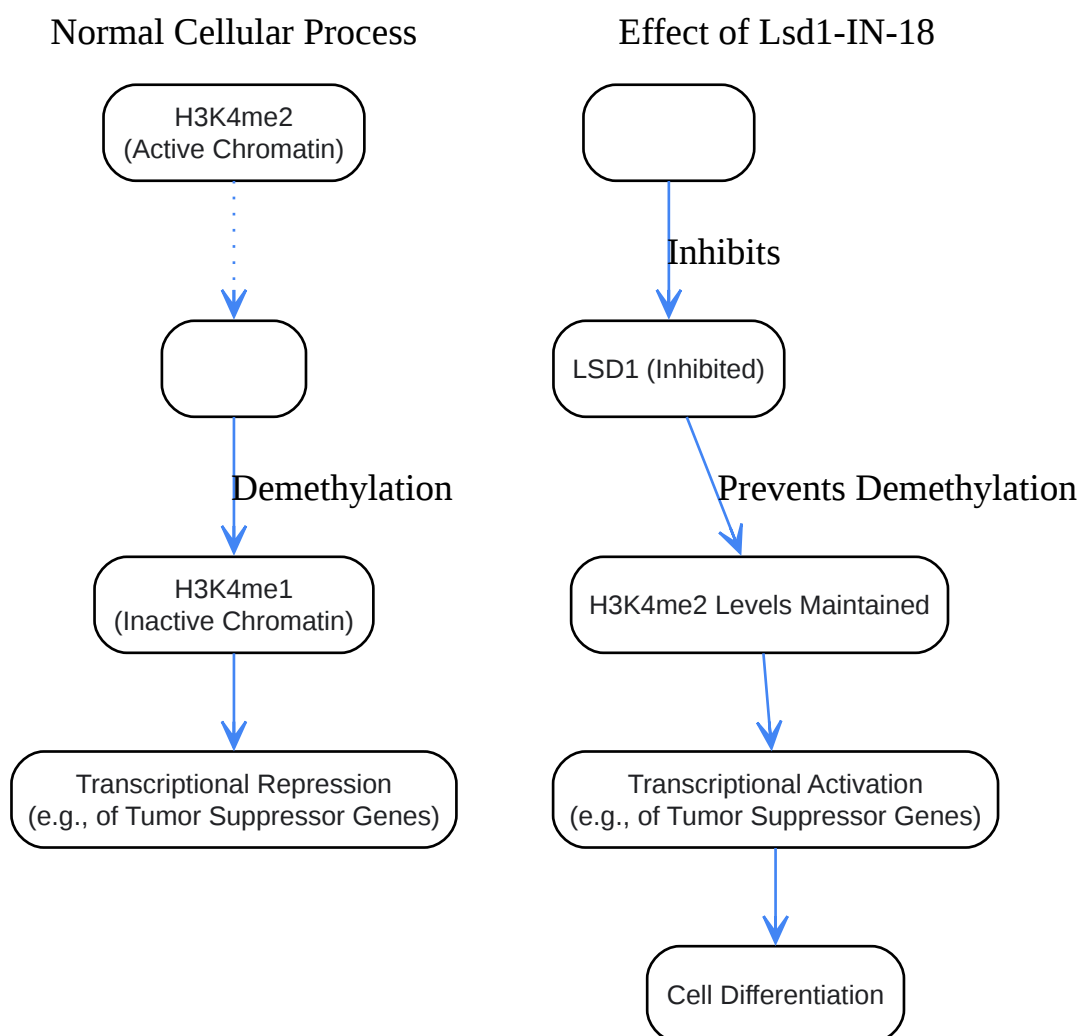


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**Figure 3.** Workflow for the CellTiter-Glo® cell proliferation assay.

## Mechanism of Action Signaling Pathway

LSD1 is a histone demethylase that primarily removes methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, **Lsd1-IN-18** prevents this demethylation, leading to the re-expression of tumor suppressor genes and the induction of cell differentiation.



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**Figure 4.** Mechanism of action of **Lsd1-IN-18**.

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